Cas no 160938-84-1 (methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride)

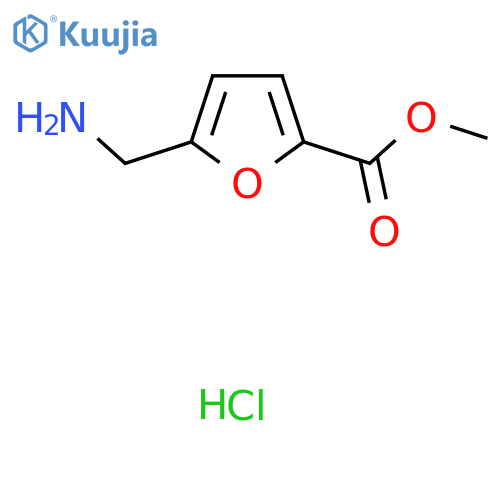

160938-84-1 structure

商品名:methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

CAS番号:160938-84-1

MF:C7H10ClNO3

メガワット:191.612201213837

MDL:MFCD09797027

CID:2109508

PubChem ID:16424681

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

- Methyl 5-(aminomethyl)-2-furoate hydrochloride

- F8888-0372

- MFCD09797027

- methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride

- AKOS026742445

- FT-0761702

- SB61891

- SCHEMBL4444103

- 160938-84-1

- EN300-177506

- methyl5-(aminomethyl)furan-2-carboxylatehydrochloride

- 5-Aminomethyl-furan-2-carboxylic acid methyl ester hydrochloride

- DA-09676

- OJCCSWCSYOBPCO-UHFFFAOYSA-N

- G54448

- Methyl 5-(Aminomethyl)-2-furoate HCl

-

- MDL: MFCD09797027

- インチ: 1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H

- InChIKey: OJCCSWCSYOBPCO-UHFFFAOYSA-N

- ほほえんだ: Cl.O1C(C(=O)OC)=CC=C1CN

計算された属性

- せいみつぶんしりょう: 191.0349209g/mol

- どういたいしつりょう: 191.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1226532-5g |

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 95% | 5g |

$1440 | 2024-06-03 | |

| Life Chemicals | F8888-0372-5g |

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 95% | 5g |

$1170.0 | 2023-09-05 | |

| TRC | M265390-2.5g |

Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride |

160938-84-1 | 2.5g |

$1918.00 | 2023-05-18 | ||

| Life Chemicals | F8888-0372-0.25g |

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 95% | 0.25g |

$200.0 | 2023-09-05 | |

| abcr | AB529100-500 mg |

Methyl 5-(aminomethyl)-2-furoate hydrochloride, 95%; . |

160938-84-1 | 95% | 500mg |

€406.00 | 2023-06-14 | |

| Enamine | EN300-177506-10g |

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 95% | 10g |

$1680.0 | 2023-09-20 | |

| Aaron | AR00HZBJ-10g |

methyl 5-(aminomethyl)-2-furoate hydrochloride |

160938-84-1 | 97% | 10g |

$1883.00 | 2025-01-25 | |

| Ambeed | A483581-100mg |

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 97% | 100mg |

$110.0 | 2024-04-23 | |

| Aaron | AR00HZBJ-1g |

methyl 5-(aminomethyl)-2-furoate hydrochloride |

160938-84-1 | 97% | 1g |

$290.00 | 2025-01-25 | |

| Ambeed | A483581-10g |

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride |

160938-84-1 | 97% | 10g |

$2134.0 | 2024-04-23 |

methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

160938-84-1 (methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160938-84-1)methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

清らかである:99%/99%/99%/99%

はかる:250mg/1g/5g/10g

価格 ($):166.0/295.0/1168.0/1921.0